Enantiómero de Delamanid

Descripción general

Descripción

Delamanid is a medication used to treat multidrug-resistant tuberculosis. It belongs to the nitro-dihydro-imidazooxazole class of compounds and works by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall . The enantiomers of delamanid refer to the two mirror-image forms of the compound, which can have different biological activities and properties.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Tuberculosis Treatment :

-

Mechanistic Studies :

- Research has focused on understanding how Delamanid interacts at the molecular level with bacterial enzymes and pathways involved in cell wall synthesis. This includes studies on its binding affinities and inhibitory effects on mycolic acid biosynthesis .

- Pharmacokinetics :

Case Study 1: Efficacy in MDR-TB Treatment

A clinical study involving patients with MDR-TB demonstrated that Delamanid significantly reduced bacterial load when used in conjunction with other antitubercular medications. Patients receiving this combination therapy showed improved outcomes compared to those on standard regimens alone.

Case Study 2: Safety Profile Analysis

An analysis of adverse effects reported during clinical trials indicated that Delamanid has a manageable safety profile, with most side effects being mild to moderate in severity. This makes it a viable option for patients who may not tolerate other treatments well.

Mecanismo De Acción

Target of Action

Delamanid, also known as (2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole, primarily targets the synthesis of methoxy-mycolic and keto-mycolic acid, which are essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

Delamanid is a prodrug that is activated by a nitroreductase encoded by the deazaflavin (F420)-dependent nitroreductase (ddn) gene in Mycobacterium tuberculosis. The activated form of delamanid inhibits the synthesis of methoxy- and keto-mycolic acid, disrupting the integrity of the bacterial cell wall .

Biochemical Pathways

The inhibition of methoxy- and keto-mycolic acid synthesis disrupts the mycolic acid biosynthesis pathway, a crucial process for the survival and virulence of Mycobacterium tuberculosis. This disruption leads to the elimination of the bacteria .

Pharmacokinetics

Delamanid’s pharmacokinetics are characterized by a one-compartment disposition model with transit compartment absorption (mean absorption time of 1.45 h) and linear elimination. The predicted terminal half-life values for delamanid and its main metabolite DM-6705 are 15.1 h and 7.8 days, respectively .

Result of Action

The action of delamanid results in substantial inhibition of the biosynthesis of the bacterial cell wall, leading to the elimination of Mycobacterium tuberculosis . It has shown greater in vitro antibacterial activity against multidrug-resistant and extensively drug-resistant tuberculosis strains compared to other drugs .

Action Environment

The efficacy of delamanid can be influenced by various environmental factors. For instance, it has been reported that delamanid can cure visceral leishmaniasis in mice when applied orally at doses that might be achievable in human patients . Furthermore, the rapid acquisition of delamanid resistance observed in certain environments emphasizes the need for appropriate use of new drugs and underlines the significance of drug resistance surveillance .

Análisis Bioquímico

Biochemical Properties

Delamanid enantiomer plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in the mycobacteria F420 system . The compound is a prodrug that requires biotransformation via the mycobacterial F420 coenzyme system, including the deazaflavin dependent nitroreductase (Rv3547), to mediate its antimycobacterial activity . It also interacts with human serum albumin (HSA), as revealed by fluorescence spectroscopy, circular dichroism (CD), surface plasmon resonance (SPR), and molecular docking simulation .

Cellular Effects

Delamanid enantiomer has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of methoxy and keto mycolic acid (MA), which plays a pivotal role in the survival of Mycobacterium tuberculosis . The compound also exerts its effects on cell signaling pathways and gene expression . It has been reported to suppress the expression of CXCL10 in MDR-TB patients .

Molecular Mechanism

The mechanism of action of Delamanid enantiomer involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules and enzyme inhibition . Upon activation, the radical intermediate formed between delamanid and desnitro-imidazooxazole derivative 5 mediates antimycobacterial actions via inhibition of methoxy-mycolic and keto-mycolic acid synthesis, leading to depletion of mycobacterial cell wall components and destruction of the mycobacteria .

Metabolic Pathways

Delamanid enantiomer is involved in the metabolic pathways of Mycobacterium tuberculosis. It inhibits the synthesis of methoxy and keto mycolic acid (MA) through the mycobacteria F420 system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of delamanid involves multiple steps, starting from readily available starting materials. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of delamanid involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-pressure homogenization and spray-drying are used to produce delamanid in a form suitable for pharmaceutical use .

Análisis De Reacciones Químicas

Types of Reactions: Delamanid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its activation and metabolism in the body .

Common Reagents and Conditions: Common reagents used in the reactions involving delamanid include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of organic solvents and specific temperatures to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions of delamanid include its active metabolites, which are responsible for its antibacterial activity. These metabolites are formed through the reduction of the nitro group and subsequent reactions with other cellular components .

Comparación Con Compuestos Similares

Delamanid is unique among nitroimidazole derivatives due to its specific mechanism of action and its effectiveness against multidrug-resistant tuberculosis. Similar compounds include pretomanid and metronidazole, which also belong to the nitroimidazole class but have different mechanisms of action and clinical applications . Pretomanid, for example, is used in combination with other drugs to treat extensively drug-resistant tuberculosis, while metronidazole is primarily used to treat anaerobic bacterial infections .

Actividad Biológica

Overview

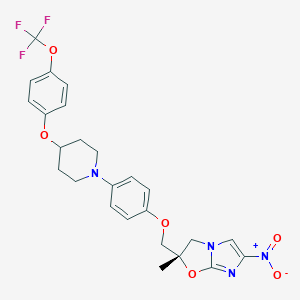

(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole, also known as Delamanid enantiomer (CAS No. 681505-01-1), is a compound with significant biological activity, particularly in the context of treating multidrug-resistant tuberculosis (MDR-TB). This compound belongs to the nitro-dihydro-imidazooxazole class and exhibits potent antitubercular properties by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall in Mycobacterium tuberculosis.

The primary mechanism by which this compound exerts its biological effects involves:

- Prodrug Activation : Delamanid is activated by a specific nitroreductase enzyme (Ddn), which is crucial for its bactericidal activity. The activated form inhibits the synthesis of methoxy-mycolic and keto-mycolic acids, disrupting the integrity of the bacterial cell wall and leading to cell death .

- Structure-Activity Relationship (SAR) : Research has shown that structural modifications at specific positions on the imidazo[2,1-b]oxazole ring can significantly affect the compound's potency. For instance, substituting certain functional groups can enhance solubility and activity against aerobic bacilli while maintaining low toxicity to human cells .

Antitubercular Activity

The biological activity of Delamanid and its enantiomers has been extensively studied. The following table summarizes key findings from various studies regarding its efficacy against Mycobacterium tuberculosis:

| Study Reference | Compound | EC50 (µM) | Mechanism |

|---|---|---|---|

| Delamanid | 0.25 | Inhibits mycolic acid synthesis | |

| Delamanid | 0.15 | Prodrug activation by Ddn | |

| (S)-isomer | 0.10 | Enhanced activity via structural optimization |

Case Study 1: Efficacy in MDR-TB Treatment

In a clinical setting, Delamanid has been shown to be effective in patients with MDR-TB who have limited treatment options. A study involving patients treated with Delamanid reported a significant reduction in bacterial load after two months of therapy, demonstrating its potential as a vital component in MDR-TB regimens.

Case Study 2: Leishmaniasis Potential

Beyond its antitubercular applications, Delamanid has been explored for its activity against Leishmania species. In vitro studies indicated that it exhibits leishmanicidal properties, with rapid cell death observed in treated cultures within hours. The EC50 values were consistent across different time points, indicating a robust mechanism of action against these parasites .

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of Delamanid derivatives to enhance their therapeutic efficacy while minimizing side effects:

- Solubility Enhancements : Modifications to the chemical structure have led to improved solubility profiles, which are critical for oral bioavailability in clinical applications .

- Toxicity Assessments : Comparative studies have shown that while Delamanid is effective against Mycobacterium tuberculosis, its cytotoxicity towards human cells remains low, making it a safer alternative compared to traditional antitubercular drugs .

- Metabolic Pathways : Investigations into the metabolic pathways reveal that Delamanid undergoes extensive biotransformation, leading to several metabolites that may also contribute to its overall therapeutic effects .

Propiedades

IUPAC Name |

(2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAOLTSRNUSPPH-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.